molecular formula C11H16N2O B14116651 [(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol

[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol

Katalognummer: B14116651
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: JJGXQIZRJPRSOS-GHMZBOCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a pyrrolidine ring, a pyridine ring, and a hydroxymethyl group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. For example, the reduction of a 2-chloro-3-hydroxy ester compound can be catalyzed by carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up.

Industrial Production Methods

Industrial production of this compound may involve the use of genetically engineered bacteria to produce the necessary enzymes for the reduction process. The process includes preparing a suspension of resting cells, performing cell disruption to obtain the enzyme, and mixing the enzyme with the substrate for the reduction reaction .

Analyse Chemischer Reaktionen

Types of Reactions

[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups to the pyridine or pyrrolidine rings .

Wissenschaftliche Forschungsanwendungen

[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of [(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with various proteins, influencing their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C11H16N2O/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3/t10-,11-/m1/s1

InChI-Schlüssel

JJGXQIZRJPRSOS-GHMZBOCLSA-N

Isomerische SMILES

CN1CC[C@@H]([C@H]1C2=CN=CC=C2)CO

Kanonische SMILES

CN1CCC(C1C2=CN=CC=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.